molecular formula C24H29N3O2 B2661108 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1207003-69-7

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2661108
CAS No.: 1207003-69-7
M. Wt: 391.515
InChI Key: OBIRFXPEDOIYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide is a synthetic small molecule designed for scientific research, featuring a benzimidazole core that is isosteric with naturally occurring purines, which facilitates interaction with various biological polymers. This structural characteristic is shared with numerous pharmacologically active compounds and makes it a valuable scaffold in medicinal chemistry and drug discovery . The compound's molecular framework suggests potential for investigation in neuroscience, particularly as a modulator of the GABA-A receptor system. Research on analogous 2-aryl-1H-benzo[d]imidazole compounds has demonstrated their potential as positive allosteric modulators (PAMs) at the benzodiazepine binding site of α1β2γ2 GABA-A receptors . This mechanism is a recognized target for addressing neurological dysfunction, indicating that this compound may be a useful chemical tool for probing GABAergic neurotransmission and related physiological processes. Beyond neuroscientific applications, the benzimidazole pharmacophore is extensively documented to possess significant anticancer properties . Benzimidazole-based compounds can act as antitumor agents by interfering with critical cellular pathways such as DNA replication and transcription. Researchers can utilize this compound to explore its cytotoxic effects and mechanism of action against various human cancer cell lines, contributing to the development of novel chemotherapeutic strategies. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-2-29-20-13-9-17(10-14-20)15-23(28)25-16-18-7-11-19(12-8-18)24-26-21-5-3-4-6-22(21)27-24/h3-6,9-10,13-14,18-19H,2,7-8,11-12,15-16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRFXPEDOIYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the cyclohexyl group.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the cyclohexyl group.

    Substitution: Substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound lies in its anticancer properties. Research indicates that derivatives of benzimidazole, including compounds similar to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly in MCF cell lines, where it accelerates programmed cell death in a dose-dependent manner .
  • In Vivo Studies : In animal models, such as tumor-bearing mice, the compound demonstrated significant suppression of tumor growth, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of compounds related to this compound. Studies have highlighted:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against methicillin-resistant Staphylococcus aureus (MRSA) exhibited notable inhibition rates .
  • Mechanisms : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways .

Neurological Applications

Emerging research suggests potential applications in neuropharmacology:

  • Neuroprotective Effects : Some studies indicate that benzimidazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Pain Management : There is growing interest in exploring these compounds for their analgesic properties, particularly in chronic pain models .

Research continues to explore the full potential of this compound:

  • Clinical Trials : Ongoing clinical trials aim to evaluate its safety and efficacy in humans for various conditions, including cancer and infections.
  • Combination Therapies : Investigating its use in combination with other therapeutic agents may enhance its effectiveness and reduce resistance in microbial strains .

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Triazole-Acetamide Derivatives

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) and N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) () are notable for their quorum sensing inhibitory activity against Pseudomonas aeruginosa. Key comparisons:

Compound Substituent Biological Activity (QS Inhibition) Cytotoxicity (HEK Cells)
6p 4-Nitrophenyl-triazole 68.23% at 250 µM Low at ≤100 µM
6i 4-Chlorophenyl-triazole 64.99% at 250 µM Not reported
Target Compound 4-Ethoxyphenyl Not tested Not tested

The triazole ring in 6p and 6i enhances hydrogen bonding with LasR proteins, critical for quorum sensing .

Benzimidazole-Thioacetamide Derivatives

For example:

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) showed inhibitory activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .
  • The thioether linkage in these compounds improves redox activity, which may enhance DNA intercalation or enzyme inhibition .

In contrast, the target compound’s cyclohexylmethyl linker could confer steric hindrance, reducing interaction with bacterial efflux pumps compared to thioacetamides .

Benzimidazole-Acetamides with Nonlinear Optical (NLO) Properties

Derivatives like 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-nitrophenyl)acetamide (2b) exhibit strong second-order NLO responses (β₀ = 1550 au) due to electron-withdrawing nitro groups . The ethoxyphenyl group in the target compound, being electron-donating, would likely reduce NLO activity but improve solubility in hydrophobic environments .

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities. The structure can be represented as follows:

IUPAC Name N[[4(1Hbenzimidazol2yl)cyclohexyl]methyl]acetamide\text{IUPAC Name }N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific molecular interactions.
  • Antiviral Effects : Studies have suggested potential efficacy against several viruses, including those causing hepatitis and other viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole ring can bind to enzymes critical for microbial growth and viral replication, inhibiting their activity.
  • Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzimidazole derivatives, including our compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

PathogenMIC (µg/mL)Reference Compound (Control)Control MIC (µg/mL)
Staphylococcus aureus3.12Ciprofloxacin2
Escherichia coli12.5Ciprofloxacin2

These results indicate that this compound has comparable or superior activity against certain strains compared to established antibiotics .

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, a study reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.6
MCF7 (breast cancer)7.2
A549 (lung cancer)8.3

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Antiviral Activity

The antiviral potential of this compound has been investigated against RNA viruses. A notable study demonstrated that the compound inhibited the replication of Hepatitis C virus with an EC50 value of 3.4 µM, showcasing its potential as an antiviral agent .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Step 1: Formation of the benzimidazole core through condensation of o-phenylenediamine with a cyclohexanecarboxaldehyde derivative under acidic conditions .
  • Step 2: Alkylation or amidation reactions to introduce the 4-ethoxyphenylacetamide moiety. For example, coupling with 2-(4-ethoxyphenyl)acetic acid using EDCI/HOBt as coupling agents .
  • Characterization:
    • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for benzimidazole) .
    • NMR (¹H and ¹³C) to verify cyclohexyl, benzimidazole, and ethoxyphenyl proton environments .
    • Elemental analysis to validate purity (>95%) .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, especially for resolving stereochemistry in the cyclohexyl group .
  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight matching (e.g., [M+H]⁺ calculated vs. observed) .
  • Thermogravimetric analysis (TGA) assesses thermal stability and decomposition patterns, critical for storage conditions .

Advanced: How to design experiments to evaluate the compound’s anticancer activity in vitro?

Answer:

  • Cell line selection: Use panels of cancer cell lines (e.g., MCF-7, HeLa, A549) and normal cell controls to assess selectivity .
  • Dose-response assays: Perform MTT or SRB assays at concentrations ranging from 0.1–100 µM to determine IC₅₀ values .
  • Mechanistic studies:
    • Flow cytometry to evaluate apoptosis (Annexin V/PI staining) .
    • Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
  • Data validation: Replicate experiments ≥3 times and include positive controls (e.g., doxorubicin) .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?

Answer:

  • Target selection: Prioritize receptors linked to benzimidazole activity (e.g., tyrosine kinases, tubulin) .
  • Software tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol:
    • Prepare the protein (PDB ID: e.g., 1M17 for tubulin) by removing water and adding polar hydrogens .
    • Define the binding site using co-crystallized ligands.
    • Validate the docking pose by comparing with known inhibitors (RMSD <2 Å) .
  • Complement with MD simulations: Run 100 ns trajectories to assess binding stability (e.g., RMSF, hydrogen bond analysis) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Variable identification: Check differences in assay conditions (e.g., serum concentration, incubation time) .
  • Orthogonal assays: Confirm activity using alternative methods (e.g., ATP-based viability assays vs. colony formation) .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., ethoxy→methoxy) to isolate structure-activity relationships (SAR) .

Advanced: What computational strategies optimize reaction pathways for derivative synthesis?

Answer:

  • Reaction path search: Use density functional theory (DFT) to model transition states and identify low-energy pathways .
  • Machine learning: Train models on existing benzimidazole reaction datasets to predict optimal catalysts (e.g., AlCl₃ vs. FeCl₃) .
  • Experimental validation: Apply high-throughput screening to narrow conditions (e.g., solvent, temperature) .

Advanced: How to conduct SAR studies for this compound derivatives?

Answer:

  • Substituent variation: Modify the ethoxyphenyl group (e.g., halogenation, alkyl chain extension) and cyclohexyl methyl position .
  • Activity profiling: Test analogs against enzymatic targets (e.g., EGFR kinase inhibition assays) .
  • Statistical analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with bioactivity .

Advanced: How to address poor solubility in biological assays?

Answer:

  • Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.